molecular formula C14H22ClNO B1627210 3-(4-Ethoxy-benzyl)-piperidine hydrochloride CAS No. 1170629-29-4

3-(4-Ethoxy-benzyl)-piperidine hydrochloride

Cat. No. B1627210
M. Wt: 255.78 g/mol
InChI Key: YWHZLNOWDQPPAX-UHFFFAOYSA-N
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Description

“3-(4-Ethoxy-benzyl)-piperidine hydrochloride” is a chemical compound likely containing a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The “4-Ethoxy-benzyl” suggests a benzyl group substituted with an ethoxy group at the 4-position .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as nucleophilic substitution or coupling reactions . For instance, the synthesis of dapagliflozin, a related compound, involves a Grignard reaction with a benzene halide derivative .


Molecular Structure Analysis

The molecular structure likely involves a piperidine ring, a benzyl group, and an ethoxy group. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are common due to the stability provided by the aromatic ring . These could include free radical bromination, nucleophilic substitution, or oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • Synthesis of Schiff and Mannich Bases : Ethyl imidate hydrochlorides were synthesized using substituted benzyl cyanides and ethanol, leading to the formation of substituted 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones. These compounds were then used to form Schiff bases and N-Mannich bases with isatin and piperidine, showcasing the versatile synthetic applications of piperidine derivatives (Bekircan & Bektaş, 2008).

  • Antimicrobial Activity of Piperidine Derivatives : Piperidine derivatives were synthesized and assessed for antimicrobial activity. These compounds demonstrated variable and modest activity against bacteria and fungi, highlighting their potential in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Pharmacological Applications

  • Anti-Acetylcholinesterase Activity : Piperidine derivatives showed significant anti-acetylcholinesterase activity, making them potential candidates for treating conditions like Alzheimer's disease. The introduction of certain substituents enhanced this activity, demonstrating the importance of chemical structure in pharmacological effects (Sugimoto et al., 1990).

  • Design and Synthesis for Cholinesterase Inhibition : Novel chroman-4-one derivatives with piperidinyl ethoxy side chains were synthesized and showed potent activity against cholinesterase, suggesting their utility in developing anti-Alzheimer's agents (Shamsimeymandi et al., 2019).

Crystal and Molecular Structure Studies

  • Crystal Structure of Piperidine Derivatives : The crystal and molecular structures of piperidine derivatives, like 4-carboxypiperidinium chloride, have been studied, providing insights into their conformation and potential interactions in biological systems (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Safety And Hazards

Safety and hazards would depend on the specific compound. It’s important to refer to the Safety Data Sheet (SDS) for accurate information. For instance, similar compounds like 4-Hydroxy-3-methoxybenzyl alcohol are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Future research could involve exploring the potential uses of this compound, such as in pharmaceuticals or materials science. The development of more efficient synthesis methods could also be a focus .

properties

IUPAC Name

3-[(4-ethoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-16-14-7-5-12(6-8-14)10-13-4-3-9-15-11-13;/h5-8,13,15H,2-4,9-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHZLNOWDQPPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588800
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Ethoxy-benzyl)-piperidine hydrochloride

CAS RN

1170629-29-4
Record name 3-[(4-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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